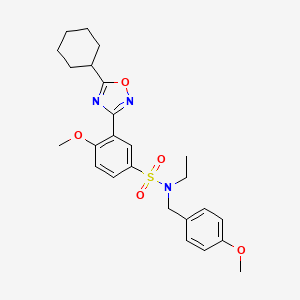![molecular formula C21H19FN4O B7691682 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide, also known as BPQ-OH, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. BPQ-OH is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells in vitro.
科学的研究の応用
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has been studied extensively for its potential use in cancer treatment. Studies have shown that N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has been found to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
作用機序
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide disrupts the function of various proteins that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the advantages of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide. One direction is to optimize the synthesis method of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide to improve its solubility in water and increase its potency. Another direction is to study the efficacy of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide in vivo using animal models. Additionally, the combination of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide with other cancer therapies could be explored to enhance its efficacy. Finally, the potential use of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide in other diseases such as neurodegenerative diseases could be investigated.
合成法
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide.
特性
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-2-3-12-26-20-17(13-15-6-4-5-7-18(15)23-20)19(25-26)24-21(27)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXASRVKOYRDMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

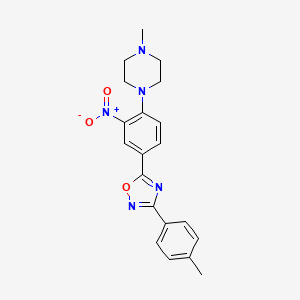

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

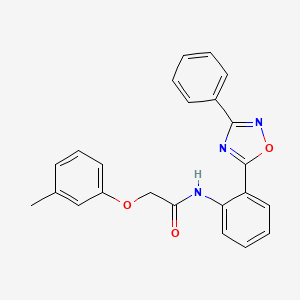


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
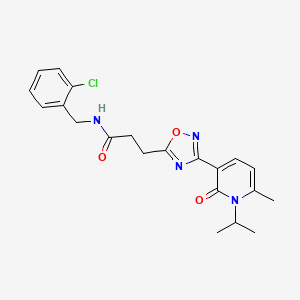
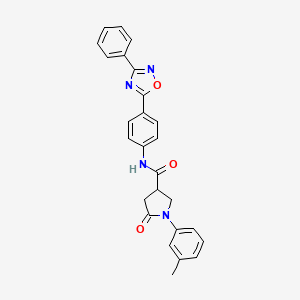
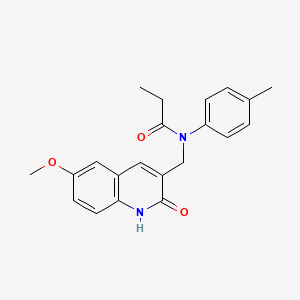
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
